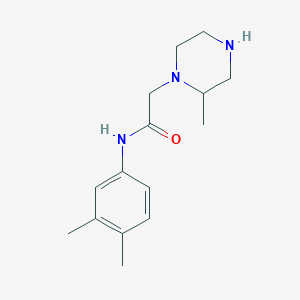
N-methyl-N'-quinolin-4-ylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N'-quinolin-4-ylethane-1,2-diamine, also known as MQ, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a quinoline-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mecanismo De Acción
The exact mechanism of action of N-methyl-N'-quinolin-4-ylethane-1,2-diamine is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
N-methyl-N'-quinolin-4-ylethane-1,2-diamine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-N'-quinolin-4-ylethane-1,2-diamine in lab experiments is its wide range of potential applications. It has been shown to have activity against a variety of different cell types and pathogens, making it a versatile tool for researchers. However, one limitation of using N-methyl-N'-quinolin-4-ylethane-1,2-diamine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions that could be pursued in the study of N-methyl-N'-quinolin-4-ylethane-1,2-diamine. One potential direction is the development of new antitumor drugs based on the structure of N-methyl-N'-quinolin-4-ylethane-1,2-diamine. Additionally, further research could be done to elucidate the exact mechanism of action of N-methyl-N'-quinolin-4-ylethane-1,2-diamine, which could lead to a better understanding of its potential applications in various research fields. Finally, the development of new synthetic methods for the production of N-methyl-N'-quinolin-4-ylethane-1,2-diamine could make it more accessible to researchers and potentially lead to the discovery of new compounds with similar activity.
Métodos De Síntesis
The synthesis of N-methyl-N'-quinolin-4-ylethane-1,2-diamine involves the reaction of 4-chloroquinoline with N,N-dimethylethylenediamine in the presence of a reducing agent. This results in the formation of N-methyl-N'-quinolin-4-ylethane-1,2-diamine, which can then be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-methyl-N'-quinolin-4-ylethane-1,2-diamine has been extensively studied for its potential applications in various research fields. It has been shown to have antitumor activity, making it a promising candidate for use in cancer research. Additionally, it has been shown to have antimalarial activity, making it a potential candidate for use in the development of new antimalarial drugs.
Propiedades
IUPAC Name |
N-methyl-N'-quinolin-4-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-8-9-15-12-6-7-14-11-5-3-2-4-10(11)12/h2-7,13H,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELGCKCYASDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC1=CC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N'-quinolin-4-ylethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)


![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)

![2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7556024.png)

![2-[1-[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556056.png)



![(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid](/img/structure/B7556086.png)